2-Cyanophenyl cyclopropyl ketone
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Overview
Description
2-Cyanophenyl cyclopropyl ketone (CCPK) is a light yellow solid with a chemical formula of C11H9NO . Its IUPAC name is 2-(cyclopropylcarbonyl)benzonitrile . The compound has a molecular weight of 171.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H9NO . The InChI code for the compound is 1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 .Physical and Chemical Properties Analysis
This compound is a light yellow solid . Its density is 1.18g/cm3 . The boiling point is 331.7ºC at 760 mmHg .Relevant Papers One relevant paper describes an unprecedented triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . The key is to merge photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .
Scientific Research Applications
Synthesis of Nitro- and Cyano-dihydropyrroles and Pyrroles
2-Cyanophenyl cyclopropyl ketone, as a subtype of cyclopropyl ketones, has been explored for its potential in the synthesis of dihydropyrroles and pyrroles. Specifically, cyclopropyl ketones are utilized as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles when treated with primary amines. This process is further enhanced by oxidizing dihydropyrroles to access densely functionalized pyrroles, demonstrating the compound's versatility in chemical synthesis (Wurz & Charette, 2005).
Enantioselective Hydrogenation of Ketones
Cyclopropyl ketones, including derivatives like this compound, have been subjected to enantioselective hydrogenation, showcasing their relevance in producing highly reactive and enantioselective compounds. This process involves catalytic reactions that yield significant reactivity and excellent enantioselectivities, highlighting the compound's role in creating optically active pharmaceutical and chemical intermediates (Li et al., 2009).
Cyclopropanation Reactions
Cyclopropyl ketones serve as crucial intermediates in cyclopropanation reactions. These reactions have been exploited to synthesize a diverse range of products, including cyclopentane compounds with two carbonyl substituents, indicating the compound's utility in diversifying chemical synthesis routes and its potential in the development of complex molecular structures (Ogoshi et al., 2006).
Chemoenzymatic Assembly of Cyclopropyl Ketones
This compound could be implicated in the chemoenzymatic strategies for the assembly and structural diversification of cyclopropyl ketones. This approach emphasizes the role of such compounds in the stereoselective construction of molecules, potentially leading to the development of valuable libraries for drug discovery and medicinal chemistry (Nam et al., 2021).
Asymmetric Hydrogenation and Cyclopropanation
This compound may also find relevance in asymmetric hydrogenation and cyclopropanation processes. These procedures are vital for creating optically active ketones, showcasing the compound's significance in producing chiral molecules which are crucial in pharmaceuticals and asymmetric synthesis (Barberis et al., 2002).
Mechanism of Action
Target of Action
Cyclopropane derivatives, such as 2-cyanophenyl cyclopropyl ketone, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of this compound involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various cycloaddition reactions .
Pharmacokinetics
Cyclopropane derivatives are often incorporated into drug candidates to improve their pharmacokinetic profile .
Result of Action
Cyclopropane derivatives are known to improve the potency, metabolic stability, and pharmacokinetic properties of drug candidates .
Action Environment
The reaction conditions, such as the presence of catalysts and the reaction medium, can significantly influence the reactivity and selectivity of cyclopropane derivatives .
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDFVOOALMOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642487 |
Source
|
Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-83-8 |
Source
|
Record name | 2-(Cyclopropylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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